molecular formula C17H29ClN2O2 B12736182 Pyridinium, 1-(10-undecenamidomethyl)-, chloride, hydrate CAS No. 102206-87-1

Pyridinium, 1-(10-undecenamidomethyl)-, chloride, hydrate

Cat. No.: B12736182
CAS No.: 102206-87-1
M. Wt: 328.9 g/mol
InChI Key: VFKXCFJQMBRTBB-UHFFFAOYSA-N
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Description

Pyridinium, 1-(10-undecenamidomethyl)-, chloride, hydrate: is a chemical compound with the molecular formula C17H29ClN2O2 It is a pyridinium derivative with a long aliphatic chain, making it a surfactant-like molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-(10-undecenamidomethyl)-, chloride, hydrate typically involves the reaction of pyridine with 10-undecenoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the pyridine nitrogen and the carbonyl group of the 10-undecenoyl chloride. The resulting product is then treated with hydrochloric acid to form the chloride salt, which is subsequently hydrated to obtain the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 1-(10-undecenamidomethyl)-, chloride, hydrate undergoes various chemical reactions, including:

    Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The pyridinium ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated pyridinium derivatives and other substituted products.

Scientific Research Applications

Chemistry: Pyridinium, 1-(10-undecenamidomethyl)-, chloride, hydrate is used as a surfactant and emulsifying agent in various chemical reactions. It helps in stabilizing emulsions and dispersions, making it useful in the synthesis of nanoparticles and other colloidal systems.

Biology: In biological research, this compound is used as a model molecule to study the interactions between surfactants and biological membranes. It helps in understanding the mechanisms of membrane disruption and stabilization.

Medicine: The compound has potential applications in drug delivery systems due to its surfactant properties. It can be used to enhance the solubility and bioavailability of hydrophobic drugs.

Industry: In the industrial sector, this compound is used in the formulation of detergents, cosmetics, and personal care products. Its surfactant properties help in improving the cleaning and emulsifying efficiency of these products.

Mechanism of Action

The mechanism of action of Pyridinium, 1-(10-undecenamidomethyl)-, chloride, hydrate is primarily based on its surfactant properties. The compound interacts with lipid bilayers of biological membranes, leading to membrane disruption or stabilization depending on the concentration and conditions. The pyridinium ring interacts with the polar head groups of lipids, while the aliphatic chain interacts with the hydrophobic core of the membrane. This dual interaction helps in modulating the membrane properties and can be exploited for various applications, including drug delivery and membrane studies.

Comparison with Similar Compounds

    Pyridinium, 1-(10-undecenoyl)-, chloride: Similar structure but lacks the amide linkage.

    Pyridinium, 1-(10-undecenamidomethyl)-, bromide: Similar structure but with a bromide counterion instead of chloride.

    Pyridinium, 1-(10-undecenamidomethyl)-, sulfate: Similar structure but with a sulfate counterion.

Uniqueness: Pyridinium, 1-(10-undecenamidomethyl)-, chloride, hydrate is unique due to its specific combination of a pyridinium ring, a long aliphatic chain, and an amide linkage. This combination imparts unique surfactant properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry. The chloride counterion also plays a role in determining the solubility and reactivity of the compound.

Properties

CAS No.

102206-87-1

Molecular Formula

C17H29ClN2O2

Molecular Weight

328.9 g/mol

IUPAC Name

N-(pyridin-1-ium-1-ylmethyl)undec-10-enamide;chloride;hydrate

InChI

InChI=1S/C17H26N2O.ClH.H2O/c1-2-3-4-5-6-7-8-10-13-17(20)18-16-19-14-11-9-12-15-19;;/h2,9,11-12,14-15H,1,3-8,10,13,16H2;1H;1H2

InChI Key

VFKXCFJQMBRTBB-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)NC[N+]1=CC=CC=C1.O.[Cl-]

Origin of Product

United States

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